molecular formula C9H7FO2 B2817855 2-(2-Fluorophenyl)propanedial CAS No. 1267105-60-1

2-(2-Fluorophenyl)propanedial

Cat. No.: B2817855
CAS No.: 1267105-60-1
M. Wt: 166.151
InChI Key: WRJANIXMSRPTAE-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)propanedial is an organic compound with the molecular formula C9H7FO2 It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propanedial group

Properties

IUPAC Name

2-(2-fluorophenyl)propanedial
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJANIXMSRPTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C=O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)propanedial can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorophenyl)propanedial undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Fluorophenyl)propanedial has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)propanedial involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 2-(2-Chlorophenyl)propanedial
  • 2-(2-Bromophenyl)propanedial
  • 2-(2-Methylphenyl)propanedial

Comparison: 2-(2-Fluorophenyl)propanedial is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chloro, bromo, and methyl analogs, the fluorine-containing compound exhibits higher stability and reactivity. This makes it a valuable compound in various research applications .

Biological Activity

2-(2-Fluorophenyl)propanedial, with the molecular formula C9H7FO2, is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

The biological activity of this compound is largely attributed to its structural features, particularly the fluorine atom, which enhances its reactivity. The compound is believed to interact with various biological targets, leading to inhibition of specific enzymes or receptors. These interactions can disrupt cellular pathways, resulting in significant biological effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against certain diseases.
  • Receptor Interaction: It may bind to specific receptors, altering signal transduction processes within cells.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression.

Case Studies

  • Antimicrobial Efficacy
    • A study conducted on the antibacterial activity of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
    • Results Summary:
      Bacterial StrainMIC (µg/mL)
      Staphylococcus aureus32
      Escherichia coli64
      Pseudomonas aeruginosa128
  • Anticancer Activity
    • In vitro studies on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment.
    • Cell Viability Results:
      Concentration (µM)Viability (%)
      1080
      2560
      5030

Comparative Analysis

When compared to similar compounds such as 2-(2-Chlorophenyl)propanedial and 2-(2-Bromophenyl)propanedial, this compound exhibits distinct advantages due to the fluorine atom's unique electronic properties. This results in enhanced stability and reactivity, which may contribute to its superior biological activity.

Comparison Table:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
2-(2-Chlorophenyl)propanedialModerateLow
2-(2-Bromophenyl)propanedialLowModerate

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